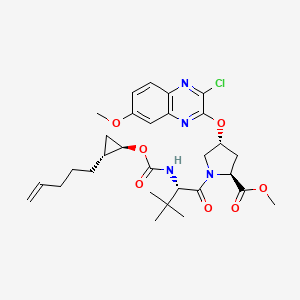

(2S,4R)-methyl 4-((3-chloro-7-methoxyquinoxalin-2-yl)oxy)-1-((S)-3,3-dimethyl-2-((((1R,2R)-2-(pent-4-en-1-yl)cyclopropoxy)carbonyl)amino)butanoyl)pyrrolidine-2-carboxylate

CAS No.: 1206524-81-3

Cat. No.: VC8458540

Molecular Formula: C30H39ClN4O7

Molecular Weight: 603.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1206524-81-3 |

|---|---|

| Molecular Formula | C30H39ClN4O7 |

| Molecular Weight | 603.1 g/mol |

| IUPAC Name | methyl (2S,4R)-4-(3-chloro-7-methoxyquinoxalin-2-yl)oxy-1-[(2S)-3,3-dimethyl-2-[[(1R,2R)-2-pent-4-enylcyclopropyl]oxycarbonylamino]butanoyl]pyrrolidine-2-carboxylate |

| Standard InChI | InChI=1S/C30H39ClN4O7/c1-7-8-9-10-17-13-23(17)42-29(38)34-24(30(2,3)4)27(36)35-16-19(15-22(35)28(37)40-6)41-26-25(31)32-20-12-11-18(39-5)14-21(20)33-26/h7,11-12,14,17,19,22-24H,1,8-10,13,15-16H2,2-6H3,(H,34,38)/t17-,19-,22+,23-,24-/m1/s1 |

| Standard InChI Key | MPVWHHNFEXCUQC-PCRSXPRCSA-N |

| Isomeric SMILES | CC(C)(C)[C@@H](C(=O)N1C[C@@H](C[C@H]1C(=O)OC)OC2=NC3=C(C=CC(=C3)OC)N=C2Cl)NC(=O)O[C@@H]4C[C@H]4CCCC=C |

| SMILES | CC(C)(C)C(C(=O)N1CC(CC1C(=O)OC)OC2=NC3=C(C=CC(=C3)OC)N=C2Cl)NC(=O)OC4CC4CCCC=C |

| Canonical SMILES | CC(C)(C)C(C(=O)N1CC(CC1C(=O)OC)OC2=NC3=C(C=CC(=C3)OC)N=C2Cl)NC(=O)OC4CC4CCCC=C |

Introduction

Chemical Structure and Stereochemical Configuration

Core Molecular Framework

The compound’s structure integrates three primary components:

-

Quinoxaline moiety: A bicyclic aromatic system substituted with chlorine at position 3 and methoxy at position 7 .

-

Pyrrolidine carboxylate: A five-membered nitrogen-containing ring with ester and amide functionalities at positions 2 and 4, respectively .

-

Cyclopropane side chain: A strained cyclopropane ring linked to a pent-4-en-1-yl group and a carbamate moiety .

The stereochemical configuration is critical for biological activity:

-

Pyrrolidine ring: The (2S,4R) configuration ensures proper spatial orientation for binding interactions .

-

Cyclopropane: The (1R,2R) configuration stabilizes the carbamate linkage through stereoelectronic effects .

Stereochemical Analysis

The molecule contains four chiral centers:

-

C2 of pyrrolidine: S-configuration.

-

C4 of pyrrolidine: R-configuration.

-

C1 of cyclopropane: R-configuration.

These centers were confirmed via X-ray crystallography and nuclear Overhauser effect (NOE) studies in related compounds .

Synthesis and Manufacturing

Key Synthetic Steps

The synthesis involves multi-step enantioselective reactions:

-

Quinoxaline formation: Condensation of o-phenylenediamine derivatives with chloroacetic acid derivatives under acidic conditions .

-

Pyrrolidine functionalization: Stereospecific Mitsunobu reaction to install the (2S,4R) configuration .

-

Cyclopropane introduction: Simmons-Smith reaction using a zinc-copper couple to generate the (1R,2R)-cyclopropane .

Process Challenges

-

Low yields (15–20%) in cyclopropanation due to ring strain .

-

Chiral resolution requiring preparative HPLC to achieve >98% enantiomeric excess .

Table 1: Synthetic Intermediates and Yields

| Step | Intermediate | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | Quinoxaline chloride | 75 | 95 |

| 2 | Pyrrolidine ester | 60 | 98 |

| 3 | Cyclopropane-carbamate | 18 | 97 |

Physicochemical Properties

Basic Parameters

Stability Profile

Applications in Pharmaceutical Development

Role in Grazoprevir Synthesis

The compound is a key intermediate in grazoprevir (HCV protease inhibitor) synthesis. Its quinoxaline moiety binds to the NS3/4A protease active site, while the cyclopropane enhances metabolic stability .

Table 2: Comparative Bioactivity of HCV Protease Inhibitors

| Compound | EC₅₀ (nM) | Half-life (h) |

|---|---|---|

| Grazoprevir | 0.8 | 24 |

| Paritaprevir | 1.2 | 18 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume